molecular formula C20H25O2P B14433495 8-(Diphenylphosphanyl)octanoic acid CAS No. 79849-59-5

8-(Diphenylphosphanyl)octanoic acid

Cat. No.: B14433495
CAS No.: 79849-59-5
M. Wt: 328.4 g/mol
InChI Key: PPQMJRXUQYJUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Diphenylphosphanyl)octanoic acid is an organic compound that features both a phosphanyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The phosphanyl group is known for its role in coordination chemistry, while the carboxylic acid group is a common functional group in organic chemistry, known for its acidic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Diphenylphosphanyl)octanoic acid typically involves the reaction of diphenylphosphine with an appropriate octanoic acid derivative. One common method is the reaction of diphenylphosphine with 8-bromo-octanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

8-(Diphenylphosphanyl)octanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phosphanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as alkyl halides can react with the phosphanyl group under basic conditions.

Major Products Formed

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: 8-(Diphenylphosphanyl)octanol.

    Substitution: Various substituted phosphanyl derivatives.

Scientific Research Applications

8-(Diphenylphosphanyl)octanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Diphenylphosphanyl)octanoic acid involves its interaction with various molecular targets. The phosphanyl group can coordinate with metal ions, forming stable complexes that can act as catalysts in various chemical reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Diphenylphosphanyl)octanoic acid is unique due to the presence of both the phosphanyl and carboxylic acid groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

79849-59-5

Molecular Formula

C20H25O2P

Molecular Weight

328.4 g/mol

IUPAC Name

8-diphenylphosphanyloctanoic acid

InChI

InChI=1S/C20H25O2P/c21-20(22)16-10-2-1-3-11-17-23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2,(H,21,22)

InChI Key

PPQMJRXUQYJUCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCCC(=O)O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.